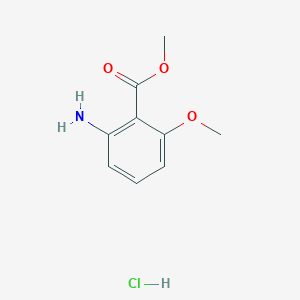

Methyl 2-amino-6-methoxybenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-6-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is a derivative of benzoic acid and is commonly used in various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxybenzoate hydrochloride typically involves the esterification of 2-amino-6-methoxybenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-6-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-amino-6-methoxybenzoate hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound can be transformed into salicylic acid, which is well-known for its bacteriostatic and fungicidal actions, making it valuable in developing analgesics and anti-inflammatory medications .

Case Study: Synthesis of Salicylic Acid

- Starting Material: this compound

- Reaction Conditions: The compound undergoes hydrolysis to yield salicylic acid.

- Applications: Salicylic acid is utilized in various formulations for skin treatments and pain relief.

Synthesis of Bioactive Compounds

The compound is also employed in synthesizing bioactive compounds that act on specific biological targets. For example, it has been used to develop inhibitors for enzymes such as g-secretase, which is implicated in Alzheimer's disease. These inhibitors are crucial for therapeutic strategies aimed at reducing amyloid-beta plaque formation .

Table: Bioactive Compounds Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Salicylic Acid | Analgesic, anti-inflammatory | |

| g-Secretase Inhibitors | Potential Alzheimer's treatment | |

| Antagonists of Receptors | Various receptor modulation |

Cosmetic Applications

In the cosmetics industry, this compound is utilized as an ingredient in hair dye formulations. It acts as a precursor that reacts with primary intermediates to form final dye products. This application is particularly significant due to the compound's ability to enhance color retention and stability in hair dyes .

Case Study: Hair Dye Formulation

- Ingredient Role: Acts as a precursor in dye synthesis.

- Oxidizing Agent: Hydrogen peroxide can be added to accelerate the reaction.

- Final Concentration: Up to 1% on the scalp after application.

Toxicological Evaluations

Research has been conducted to evaluate the safety profile of this compound, particularly concerning its use in cosmetics. Studies indicate that the compound does not exhibit significant irritation or sensitization effects when applied topically or through ocular exposure .

Table: Toxicological Findings

Wirkmechanismus

The mechanism of action of Methyl 2-amino-6-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-6-methoxybenzoate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-amino-4-methoxybenzoate: Differing in the position of the methoxy group.

Methyl 2-amino-6-ethoxybenzoate: Differing in the alkoxy group attached to the benzene ring.

Methyl 2-amino-6-methoxybenzoate: The non-hydrochloride form of the compound.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Biologische Aktivität

Methyl 2-amino-6-methoxybenzoate hydrochloride, also known as methyl 6-methoxy-2-aminobenzoate, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C9H11NO3⋅HCl and a molecular weight of approximately 203.65 g/mol . The compound can be synthesized through various chemical pathways, often involving the reaction of 6-methoxy-2-nitrobenzoic acid with methylamine followed by reduction processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity:

Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. Methyl 2-amino-6-methoxybenzoate has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential:

Several studies have focused on the anticancer properties of methoxybenzoate derivatives. In vitro assays have shown that methyl 2-amino-6-methoxybenzoate can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects:

Preliminary investigations suggest that methyl 2-amino-6-methoxybenzoate may possess neuroprotective effects. In animal models, it has been observed to mitigate neurodegeneration associated with conditions like Alzheimer's disease by inhibiting oxidative stress pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.

- Anticancer Mechanism: It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell survival and death pathways.

- Neuroprotective Mechanism: The compound may enhance antioxidant defenses in neuronal cells, reducing reactive oxygen species (ROS) levels and protecting against oxidative damage.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-amino-6-methoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-12-7-5-3-4-6(10)8(7)9(11)13-2;/h3-5H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSPHNWNOAKZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.